molecular formula C12H10F2O B11896318 2-(Difluoromethyl)naphthalene-8-methanol

2-(Difluoromethyl)naphthalene-8-methanol

Cat. No.: B11896318
M. Wt: 208.20 g/mol
InChI Key: OGAJGRRTTIIEAK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-8-methanol is an organic compound with the molecular formula C11H8F2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and methanol functional groups

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

[7-(difluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-6,12,15H,7H2

InChI Key

OGAJGRRTTIIEAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene-8-methanol using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2R) under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)naphthalene-8-methanol may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The naphthalene core undergoes electrophilic aromatic substitution due to its aromatic stability. Common reactions include:

  • Nitration : Introduction of nitro groups at activated positions.

  • Halogenation : Addition of halogens (e.g., Cl, Br) via electrophilic attack.

  • Sulfonation : Incorporation of sulfonic acid groups.

General conditions involve activating agents like H₂SO₄ or Lewis acids (e.g., FeCl₃).

Nucleophilic Substitution Reactions

The hydroxymethyl (-CH₂OH) group on the naphthalene ring enables nucleophilic displacement:

  • Alkylation : Reaction with alkyl halides (e.g., R-X) in the presence of bases (e.g., NaOH) to form ether or ester derivatives.

  • Amination : Substitution with amines to yield aminoalkyl derivatives.

Typical conditions include polar aprotic solvents (e.g., DMF) and elevated temperatures.

Oxidation Reactions

The primary alcohol (-CH₂OH) group can be oxidized to a ketone (-CO):

  • Potassium permanganate (KMnO₄) in acidic or basic conditions.

  • Dess–Martin periodinane (DMP) for milder oxidation.

Reagent Conditions Product Reference
KMnO₄H₃O⁺/H₂O, 50–100°CKetone derivative
DMPCH₂Cl₂, RTKetone derivative

Reduction Reactions

Reduction of ketones back to alcohols or other functional groups:

  • Sodium borohydride (NaBH₄) in alcoholic solvents.

  • Lithium aluminum hydride (LiAlH₄) for stronger reductions.

Reagent Conditions Product Reference
NaBH₄EtOH, RTAlcohol
LiAlH₄THF/Et₂O, 0°C to RTAlcohol

Coupling Reactions

The compound participates in cross-coupling reactions, such as:

  • Suzuki coupling : Formation of C-C bonds using palladium catalysts.

  • Heck reaction : Alkylation of alkenes.

Typical catalysts include Pd(OAc)₂ with ligands (e.g., triphenylphosphine) under inert atmospheres .

Scientific Research Applications

Medicinal Chemistry

2-(Difluoromethyl)naphthalene-8-methanol is being explored for its potential therapeutic applications. The difluoromethyl group may enhance the compound's interaction with biological targets, influencing enzyme activity and receptor binding. Preliminary studies suggest that compounds with difluoromethyl groups can modulate various biological pathways effectively, making them candidates for drug development.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the production of more complex molecules. For instance, oxidation reactions can yield derivatives such as 2-(difluoromethyl)naphthalene-8-carboxylic acid, which can further participate in coupling reactions or serve as intermediates in pharmaceutical synthesis.

Material Science

Due to its unique structural features, 2-(difluoromethyl)naphthalene-8-methanol has potential applications in material science. Its properties may be utilized to develop new materials with specific functionalities, such as improved thermal stability or enhanced electrical properties.

A study focused on the interaction of 2-(difluoromethyl)naphthalene-8-methanol with specific enzymes revealed that the difluoromethyl group significantly affects binding affinity and metabolic stability. This research indicated that compounds containing this functional group could potentially serve as leads for developing new therapeutics targeting specific diseases.

Case Study: Synthesis Optimization

Research on optimizing the synthesis of 2-(difluoromethyl)naphthalene-8-methanol demonstrated various methods to enhance yield and purity. Techniques such as using catalysts and controlled reaction conditions were explored, leading to more efficient production processes suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-8-methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)naphthalene-8-methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-(Methyl)naphthalene-8-methanol: Contains a methyl group instead of a difluoromethyl group.

    2-(Chloromethyl)naphthalene-8-methanol: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)naphthalene-8-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in various chemical and pharmaceutical applications .

Biological Activity

2-(Difluoromethyl)naphthalene-8-methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene core, which is known for its diverse biological properties, including anticancer, antibacterial, and anti-inflammatory effects. The incorporation of difluoromethyl and hydroxymethyl groups enhances its pharmacological profile.

The structural formula of 2-(Difluoromethyl)naphthalene-8-methanol can be represented as follows:

C12H10F2O\text{C}_{12}\text{H}_{10}\text{F}_2\text{O}

This compound exhibits unique chemical properties due to the presence of both difluoromethyl and hydroxymethyl groups, which can influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, naphthalene-substituted compounds have shown significant cytotoxic activity against various cancer cell lines. In particular, derivatives similar to 2-(Difluoromethyl)naphthalene-8-methanol have been reported to induce apoptosis and cell cycle arrest in cancer cells, such as MDA-MB-231 breast cancer cells.

Key Findings:

  • Cytotoxicity: Compounds with naphthalene moieties exhibit notable cytotoxic effects, with some derivatives achieving IC50 values in the low micromolar range.
  • Mechanism of Action: The mechanisms often involve the induction of apoptosis and disruption of the cell cycle, particularly arresting cells in the S phase .

Antibacterial Activity

Naphthalene derivatives are also recognized for their antibacterial properties. Compounds containing naphthalene rings have been shown to possess activity against various strains of bacteria, including resistant strains.

Research Insights:

  • In vitro Studies: Compounds similar to 2-(Difluoromethyl)naphthalene-8-methanol have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Mechanism: The antibacterial action is believed to be mediated through disruption of bacterial cell membranes and interference with metabolic pathways .

Study on Anticancer Activity

A study evaluated a series of naphthalene derivatives for their anticancer efficacy. Among them, compounds structurally related to 2-(Difluoromethyl)naphthalene-8-methanol were tested on MDA-MB-231 cells:

  • Results : The compound induced significant apoptosis at concentrations as low as 1 μM.
  • Cell Cycle Analysis : Flow cytometry revealed that treated cells showed a marked decrease in G1 phase population and an increase in S phase population, indicating effective cell cycle arrest .

Study on Antibacterial Properties

Another study focused on the antibacterial efficacy of naphthalene derivatives:

  • Results : Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 μg/mL against various bacterial strains.
  • : The study concluded that modifications on the naphthalene ring significantly enhanced antibacterial activity compared to non-fluorinated analogs .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism of Action
Anticancer2-(Difluoromethyl)naphthalene-8-methanolMDA-MB-2311Induces apoptosis, cell cycle arrest
AntibacterialNaphthalene derivativesStaphylococcus aureus62.5 - 250Disruption of cell membrane

Q & A

Q. What are the recommended synthetic routes for 2-(Difluoromethyl)naphthalene-8-methanol, and how can reaction efficiency be optimized?

The synthesis of naphthalene derivatives often involves nucleophilic substitution or coupling reactions. For example, 2-naphthol derivatives can be synthesized via alkylation using propargyl bromide in the presence of K₂CO₃ in DMF, which facilitates oxyanion formation and enhances reactivity . To introduce the difluoromethyl group, fluorinating agents like DAST (diethylaminosulfur trifluoride) or newer catalytic methods may be employed. Optimization should focus on solvent polarity (e.g., DMF vs. THF), reaction temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound .

Q. What analytical techniques are critical for characterizing 2-(Difluoromethyl)naphthalene-8-methanol?

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the presence of the difluoromethyl group and aromatic protons. The 19F^{19}\text{F} chemical shift typically appears between -100 to -150 ppm for CF₂ groups .
  • GC-MS : Employ HP-5MS or CP-Sil 5 CB columns for separation, with electron ionization (EI) to fragment the molecule and confirm molecular weight (e.g., M⁺ ion at m/z corresponding to C₁₂H₁₁F₂O) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity.

Q. How should researchers design preliminary toxicity studies for this compound?

Follow the inclusion criteria outlined in toxicological profiles for naphthalene derivatives :

  • Exposure Routes : Prioritize inhalation and oral routes due to potential environmental and pharmacological exposure.
  • Endpoints : Monitor hepatic, renal, and respiratory effects in rodent models (e.g., Sprague-Dawley rats). Include body weight changes, serum ALT/AST levels (liver function), and histopathology .
  • Dose Selection : Use a subacute exposure model (14–28 days) with doses spanning 10–500 mg/kg/day to establish a no-observed-adverse-effect level (NOAEL).

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetics and metabolic stability?

Fluorine substituents alter ADME properties by:

  • Reducing Basicty : The electron-withdrawing effect of CF₂ lowers pKa of adjacent groups, enhancing bioavailability .
  • Metabolic Resistance : Fluorine impedes cytochrome P450-mediated oxidation. To validate, compare half-life (t₁/₂) of the fluorinated vs. non-fluorinated analog in microsomal assays (e.g., human liver microsomes + NADPH). LC-MS can identify metabolites like hydroxylated or glucuronidated derivatives .

Q. What strategies resolve contradictions in toxicological data across studies?

  • Risk of Bias Assessment : Apply tools from Table C-6/C-7 (e.g., randomization, dose concealment) to exclude low-quality studies .
  • Confidence Rating : Use the EPA’s Level of Evidence framework (Steps 5–8) to weigh findings based on study design (e.g., controlled exposure vs. observational epidemiology) .
  • In Silico Modeling : Perform QSAR analysis to reconcile discrepancies in toxicity endpoints (e.g., hepatic vs. renal predominance) .

Q. How can molecular docking elucidate the stereoelectronic effects of the difluoromethyl group?

  • Protein Targets : Dock the compound into CYP3A4 or aryl hydrocarbon receptor (AhR) using software like AutoDock Vina. Compare binding affinities with non-fluorinated analogs.
  • Conformational Analysis : The CF₂ group’s gauche effect may restrict rotational freedom, altering binding poses. Validate via MD simulations (NAMD/GROMACS) .

Q. What biomonitoring approaches are suitable for detecting environmental exposure?

  • Media : Analyze water/sediment samples via SPE-LC-MS (LOQ < 1 ppb). For occupational monitoring, use urine biomonitoring for glucuronide metabolites .
  • Biosensors : Develop ELISA kits targeting the compound’s unique fluorine signature or naphthalene backbone .

Methodological Tables

Q. Table 1. Key Toxicological Endpoints for Rodent Studies

Endpoint Assay Threshold (Rodents)
Hepatic ToxicitySerum ALT/ASTALT > 40 U/L
Renal DysfunctionBlood Urea Nitrogen (BUN)BUN > 20 mg/dL
Body Weight EffectsWeekly measurements>10% reduction
Source: Adapted from

Q. Table 2. Optimal GC-MS Parameters for Characterization

Column Temperature Gradient Ionization Key m/z
HP-5MS50°C → 300°C (10°C/min)EI (70 eV)214 (M⁺)
CP-Sil 5 CB60°C → 280°C (15°C/min)EI (70 eV)214 (M⁺)
Source:

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